1-(4-chlorobenzyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole
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Overview
Description
1-(4-chlorobenzyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with chlorobenzyl and difluoromethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl chloride with 3,5-bis[4-(difluoromethoxy)phenyl]pyrazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography and recrystallization would be common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl position, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-(4-chlorobenzyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could act as an inhibitor of specific kinases or proteases, disrupting cellular signaling pathways and leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorobenzyl)-4-[4-(2’,4’-difluoro[1,1’-biphenyl]-4-yl)-2-methylbutyl]piperazine dihydrochloride
- 4-(4-chlorobenzyl)-1,4-diazepan-1-yl][3-(difluoromethoxy)phenyl]methanone
Uniqueness
1-(4-chlorobenzyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its difluoromethoxy groups enhance its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H17ClF4N2O2 |
---|---|
Molecular Weight |
476.8 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3,5-bis[4-(difluoromethoxy)phenyl]pyrazole |
InChI |
InChI=1S/C24H17ClF4N2O2/c25-18-7-1-15(2-8-18)14-31-22(17-5-11-20(12-6-17)33-24(28)29)13-21(30-31)16-3-9-19(10-4-16)32-23(26)27/h1-13,23-24H,14H2 |
InChI Key |
UJLJGYGFEORBLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CC(=N2)C3=CC=C(C=C3)OC(F)F)C4=CC=C(C=C4)OC(F)F)Cl |
Origin of Product |
United States |
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